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Compound of Interest |

1,1,2,2,3,3,4,4,5,5,6,6-
Compound Name:

Dodecafluoro-1-iodohexane
CAS No.: 63703-16-2

Cat. No.: B1597774

Get Quote

The class of per- and polyfluoroalkyl substances (PFAS) represents a vast family of molecules

with unparalleled chemical stability and unique physicochemical properties, driving their use in
diverse applications from materials science to pharmaceuticals.[1] Within this class, highly
functionalized alicyclic compounds like CeHF121 are of significant interest to researchers and
drug development professionals. The presence of a hydrogen and a large, polarizable iodine
atom on a rigid, perfluorinated cyclohexane scaffold creates a unique combination of steric and
electronic features. These features make it a compelling building block for creating advanced
materials or as a scaffold in medicinal chemistry, where fluorination is a proven strategy for
modulating drug properties.[2][3]

This guide provides a comprehensive, multi-technique approach to elucidating the molecular
structure, stereochemistry, and conformational geometry of CeHF121. We will move from first-
principles computational prediction to definitive experimental verification, explaining the
causality behind each methodological choice. For the purpose of a focused analysis, this guide
will primarily consider the constitutional isomer 1-hydro-4-iodododecafluorocyclohexane, a
structure that offers distinct stereoisomeric possibilities (cis and trans) and showcases the
interplay of bulky and electronically distinct substituents on the cyclohexane ring.
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Section 1: A Predictive Foundation with
Computational Modeling

Expertise & Experience: Before committing to resource-intensive synthesis and
experimentation, a robust computational analysis is indispensable. It provides a foundational
understanding of the molecule's preferred geometries, conformational energy landscapes, and
predictable spectroscopic signatures. This in silico approach allows us to formulate precise
hypotheses that can be systematically tested and validated with empirical data, ensuring a
more efficient and targeted research workflow. Halogenated hydrocarbons, due to their
complex electronic nature, are excellent candidates for study with modern computational tools.

[4]

Isomerism and Conformational Landscape

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation
to minimize angular and torsional strain.[5] For a substituted cyclohexane like 1-hydro-4-
iodododecafluorocyclohexane, substituents can occupy either axial (perpendicular to the ring's
plane) or equatorial (in the plane of the ring) positions. These two chair conformations can
interconvert via a "ring-flip."

The trans isomer will have one conformer with both H and | in equatorial positions (e,e) and
another with both in axial positions (a,a). The cis isomer will always have one substituent axial
and the other equatorial (a,e or e,a). The thermodynamic preference for a substituent to be in
the equatorial position is governed by steric hindrance, particularly 1,3-diaxial interactions, and
complex electronic effects like hyperconjugation or non-classical hydrogen bonds, which can
be significant in highly fluorinated systems.[5][6]

In Silico Protocol: Density Functional Theory (DFT)
Analysis

To quantify the structural parameters and relative stabilities of the possible conformers, a
detailed DFT protocol is employed. The choice of computational method is critical; functionals
like M06-2X are well-suited for systems with significant non-covalent interactions, while basis
sets such as def2-TZVDP provide a good balance of accuracy and computational cost, with
effective core potentials used for the heavy iodine atom.[6][7]
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Step-by-Step DFT Workflow:

e Structure Generation: Build initial 3D structures for all possible stereocisomers and their
respective chair conformers (trans-(e,e), trans-(a,a), cis-(a,e)).

o Geometry Optimization: Perform full geometry optimization for each structure using the
selected functional (e.g., M06-2X) and basis set (e.g., def2-TZVDP). This step locates the
lowest energy geometry for each conformer.

e Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory.
The absence of imaginary frequencies confirms that each optimized structure is a true
energy minimum. This calculation also yields thermodynamic data (enthalpy, Gibbs free

energy).

e Energy Analysis: Compare the Gibbs free energies of the optimized conformers to determine
their relative stabilities and predict the equilibrium population at a given temperature.

» Property Prediction: From the optimized geometries, calculate key properties such as bond
lengths, bond angles, and predicted NMR chemical shifts.
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Caption: Workflow for DFT-based structural and energetic analysis of CeHF121 isomers.
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Predicted Structural Data

Based on this workflow, we can generate a table of predicted structural parameters for the most
stable conformer, anticipated to be the trans isomer with both substituents in the equatorial
position to minimize steric strain.

Parameter Predicted Value (trans-e,e)  Description

Bond Lengths

C-H ~1.09 A Standard C-H single bond.
C-l ~2.15 A Carbon-lodine single bond.
Typical C-F bond in a
C-F (avg) ~1.35 A P _
perfluorinated system.
C-C bond within the fluorinated
C-C (avg) ~1.56 A _
ring.
Bond Angles
L H-C-C ~109.5° Tetrahedral carbon geometry.
Slight distortion due to bulky
L 1-C-C ~111.0° o
iodine.
Compressed due to geminal
L F-C-F ~108.0°

fluorine repulsion.

Conformational Energy

Strong preference for
AG (axial vs. equatorial) > 5 kcal/mol equatorial iodine due to large

size.

Note: These values are representative and would be precisely determined by the DFT
calculation.

Section 2: Experimental Validation via
Spectroscopic Characterization
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Trustworthiness: While computational models are powerful, they are approximations.

Spectroscopic analysis provides the first layer of empirical evidence. A self-validating protocol

demands that the experimental spectra match the predictions generated from the

computational model. Discrepancies would prompt a re-evaluation of the theoretical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing the solution-state structure and dynamics of

organic molecules.[8] For CeHF12l, a multi-nuclear approach (*H, 1°F, 13C) is essential. A key

experiment is Variable-Temperature (VT) NMR, which allows for the direct observation of

conformational dynamics.[6]

At Room Temperature: The chair-chair interconversion is typically fast on the NMR
timescale.[9] This rapid flipping averages the axial and equatorial environments, leading to a
single set of time-averaged signals for the fluorine atoms and a single signal for the proton.

At Low Temperature: As the sample is cooled, the ring-flip slows down. Below a certain point
(the coalescence temperature), the interconversion becomes slow enough that the NMR
spectrometer can distinguish between the two distinct chair conformers.[10] This allows for
the direct characterization of the individual axial and equatorial environments.

Experimental Protocol: Variable-Temperature NMR

Sample Preparation: Dissolve a ~10-20 mg sample of purified CeHF12l in a suitable low-
freezing deuterated solvent (e.g., acetone-ds or toluene-ds).

Initial Spectrum: Acquire standard *H and °F NMR spectra at ambient temperature (e.g., 298
K).

Cooling and Acquisition: Gradually lower the temperature of the NMR probe in increments of
10-20 K. Acquire spectra at each temperature, paying close attention to changes in peak
shape and chemical shift.

Identify Coalescence: Note the temperature at which distinct peaks for the axial and
equatorial environments begin to broaden and merge into a single averaged peak.
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o Low-Temperature Spectrum: Continue cooling well below the coalescence temperature until
sharp, distinct signals for the "frozen" conformers are observed.

o Data Analysis: Integrate the signals of the axial and equatorial conformers at low
temperature to determine their population ratio and calculate the Gibbs free energy
difference (AG®° = -RT In Keq).

Predicted NMR Signatures (for trans-1-hydro-4-
iodododecafluorocyclohexane)

High Temperature Low Temperature

Nucleus Rationale
(Fast Exchange) (Slow Exchange)
1 signal (axial Averaged
) ) conformer, minor) 1 environment vs.
1H 1 signal (multiplet) _ _ o
signal (equatorial distinct
conformer, major) axial/equatorial shifts.

Symmetry in the

_ o _ averaged structure
) 6 signals (distinct axial )
3 signals (complex ] gives 3 F
19F i and equatorial F )
multiplets) environments; all 6
atoms) ) )
become unique in a

fixed chair.

Carbon environments
are averaged at high

13C 3 signals 6 signals temp but distinct in the
static low-temp

structure.

Section 3: Definitive Structure Elucidation by X-Ray
Crystallography

Authoritative Grounding: To obtain an unambiguous, high-resolution picture of the molecular
geometry, single-crystal X-ray diffraction is the gold standard.[11] It provides precise
measurements of bond lengths, bond angles, and the absolute configuration in the solid state,
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serving as the ultimate validation for both the computational models and the interpretation of
spectroscopic data.[12]

Causality of Experimental Choice: While NMR reveals the dynamic structure in solution, X-ray
crystallography provides a static snapshot of the molecule in its lowest-energy crystalline form.
This is crucial for understanding intermolecular interactions, such as potential halogen bonding
involving the iodine atom, which can influence crystal packing and have implications for drug-
receptor binding.[13]

Experimental Protocol: Single-Crystal X-Ray Diffraction

o Crystallization: Grow single crystals of CeHF12l suitable for diffraction (typically >10 um). This
is often the most challenging step and requires screening various solvents and crystallization
conditions (e.g., slow evaporation, vapor diffusion).

e Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

o Data Collection: Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion.
Collect diffraction data using a diffractometer, often equipped with a high-intensity X-ray
source like a synchrotron for small or weakly diffracting crystals.[14]

e Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the
phase problem using direct methods or Patterson methods to generate an initial electron
density map.

» Structure Refinement: Build a molecular model into the electron density map. Refine the
atomic positions and thermal parameters until the model provides the best possible fit to the
experimental data.
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Caption: Standard workflow for single-crystal X-ray structure determination.
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Section 4: Implications for Drug Development &
Materials Science

The detailed structural analysis of CeHF12l reveals key features relevant to its application:

o Defined Geometry: The rigid chair conformation provides a well-defined three-dimensional
scaffold. This is highly desirable in drug design for positioning functional groups in precise
orientations to interact with biological targets.

o Modulated Lipophilicity: The extensive fluorination significantly increases the molecule's
lipophilicity, a critical parameter for membrane permeability and drug distribution. The single
hydrogen atom provides a site for potential metabolism or hydrogen bonding, offering a
subtle modulation compared to a fully perfluorinated analogue.

e Halogen Bonding Potential: The iodine atom possesses a region of positive electrostatic
potential on its outer surface (a "o-hole") opposite the C-1 bond. This allows it to act as a
halogen bond donor, forming a strong, highly directional, non-covalent interaction with
electron-donating atoms (e.g., oxygen or nitrogen in a protein active site).[13] Understanding
the precise geometry of the C-I bond is therefore critical for designing molecules that can
leverage this interaction for enhanced binding affinity.

Conclusion

The comprehensive characterization of CeHF121 requires an integrated strategy that
synergistically combines computational prediction with experimental validation. This guide
outlines a logical workflow, beginning with DFT to establish a theoretical framework, followed
by NMR spectroscopy to probe solution-state dynamics, and culminating in X-ray
crystallography for definitive solid-state structural proof. The resulting detailed understanding of
the molecule's geometry, conformational preferences, and electronic properties provides the
essential foundation for its rational application as a sophisticated building block in medicinal
chemistry and advanced materials.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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